![molecular formula C7H6Cl2O3 B15164729 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- CAS No. 200620-06-0](/img/structure/B15164729.png)
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[44]non-8-en-7-one, 8,9-dichloro- is a chemical compound with the molecular formula C7H6Cl2O3 It is characterized by a spirocyclic structure containing two oxygen atoms and two chlorine atoms
Méthodes De Préparation
The synthesis of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a suitable diol with a chlorinating agent to introduce the chlorine atoms. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production .
Analyse Des Réactions Chimiques
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- can be compared with other similar compounds, such as:
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylthio)-: This compound has a similar spirocyclic structure but includes a phenylthio group, which may alter its reactivity and applications.
1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-:
The uniqueness of 1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro- lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
200620-06-0 |
|---|---|
Formule moléculaire |
C7H6Cl2O3 |
Poids moléculaire |
209.02 g/mol |
Nom IUPAC |
8,9-dichloro-1,4-dioxaspiro[4.4]non-8-en-7-one |
InChI |
InChI=1S/C7H6Cl2O3/c8-5-4(10)3-7(6(5)9)11-1-2-12-7/h1-3H2 |
Clé InChI |
HIKBMDKRDDYNBG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(=O)C(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)

![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
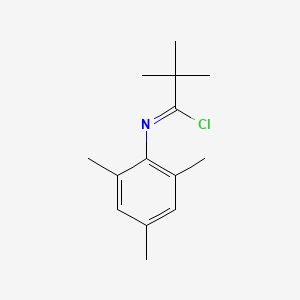
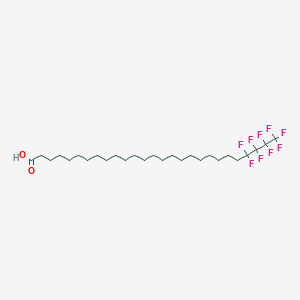
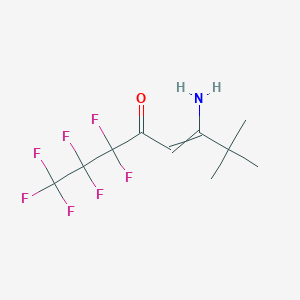

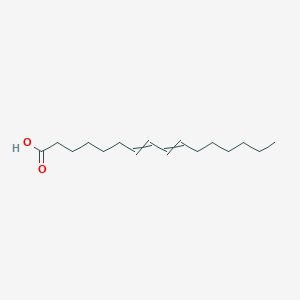

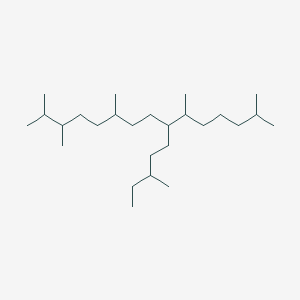
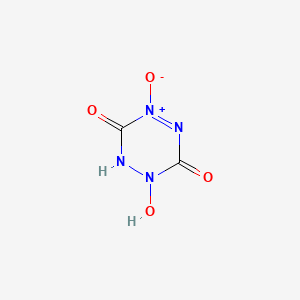

![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
